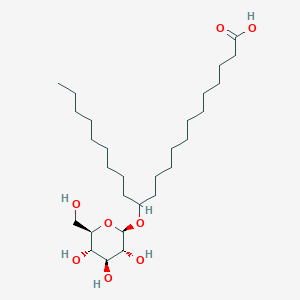

13-(beta-D-glucosyloxy)docosanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

13-(beta-D-glucosyloxy)docosanoic acid is a beta-D-glucoside consisting of docosanoic (behenic) acid having a beta-D-glucosyloxy group at position 13. It derives from a docosanoic acid. It is a conjugate acid of a 13-(beta-D-glucosyloxy)docosanoate.

Scientific Research Applications

Characterization and Production

- Characterization of Glycolipids from Candida Bogoriensis: Three glycosides of 13-hydroxydocosanoic acid were characterized from Candida bogoriensis. These included a diacetylated derivative of 13-glucosylglucosyloxydocosanoic acid, its monoacetylated derivative, and 13-glucosylglucosyloxydocosanoic acid itself. The study provided insights into the carbohydrate, acetate, and hydroxy acid content of these compounds (Esders & Light, 1972).

Metabolic Regulation

- Regulation of Hydroxydocosanoic Acid Sophoroside Production: In Candida bogoriensis, the production of 13-[(2'-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]docosanoic acid and its acetylated derivatives is regulated by the levels of glucose and yeast extract in the growth medium. This study highlighted the importance of nutrient composition in the production and yield of these glycolipids (Cutler & Light, 1979).

Biochemical and Cellular Studies

- Role in Epidermal Hyperproliferation: Studies on 13-Hydroxyoctadecadienoic acid (a related compound) indicated its role in reversing epidermal hyperproliferation. It exerts selective inhibition on the membrane-bound PKC-beta activity in hyperproliferative skin and modulates nuclear signaling events in the epidermis, involving the PKC-MAP-kinase pathway (Mani, Iversen, & Ziboh, 1998).

Analytical Methods

- Liquid Chromatographic Analysis: A sensitive fluorimetric liquid chromatographic method was developed for analyzing very-long-chain fatty acids like docosanoic acid in human plasma, relevant for diagnosing diseases like adrenoleukodystrophy (Chung et al., 2008).

Enzymatic Studies

- Enzymatic Acetylation: The enzymatic acetylation of 13-sophorosyloxydocosanoic acid by an acetyltransferase purified from Candida bogoriensis was studied, elucidating the enzyme's substrate specificity and reaction conditions (Bucholtz & Light, 1976).

Clinical Applications

Diagnostic Method for Peroxisomal Disorders

A multiplex LC-MS/MS method was developed for diagnosing peroxisomal disorders, allowing the simultaneous determination of fatty acids including docosanoic acid in plasma (Semeraro et al., 2016).

Alzheimer’s Disease Research

Research on docosahexaenoic acid, related to 13-(beta-D-glucosyloxy)docosanoic acid, suggests its potential role in treating Alzheimer's disease through its effects on glial cells and neuroinflammation modulation (Heras-Sandoval, Pedraza-Chaverri, & Pérez-Rojas, 2016).

Chemical Synthesis and Properties

Synthesis and Properties of Esters

The synthesis, properties, and reactions of alpha- and beta-D-glucopyranosyl esters of some tripeptides, related to the chemical structure of this compound, were investigated to understand their chemical behavior and potential applications (Valenteković & Keglević, 1980).

Structural Polymorphism in Lipid Membranes

The crystal structures of synthetic unsymmetrical bolaamphiphiles related to this compound were elucidated, showing the effect of sugar hydroxy group stereochemistry on hydrogen-bonding networks and the polymorphism of monolayer lipid membranes (Masuda, Yoza, & Shimizu, 2005).

properties

Molecular Formula |

C28H54O8 |

|---|---|

Molecular Weight |

518.7 g/mol |

IUPAC Name |

13-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxydocosanoic acid |

InChI |

InChI=1S/C28H54O8/c1-2-3-4-5-9-12-15-18-22(35-28-27(34)26(33)25(32)23(21-29)36-28)19-16-13-10-7-6-8-11-14-17-20-24(30)31/h22-23,25-29,32-34H,2-21H2,1H3,(H,30,31)/t22?,23-,25-,26+,27-,28-/m1/s1 |

InChI Key |

MVSYTBQOJXSHFZ-SFOFOFCKSA-N |

Isomeric SMILES |

CCCCCCCCCC(CCCCCCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES |

CCCCCCCCCC(CCCCCCCCCCCC(=O)O)OC1C(C(C(C(O1)CO)O)O)O |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCCCCCC(=O)O)OC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.